molecular formula C18H19ClN2O B5187416 5-(1-adamantyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole

5-(1-adamantyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole

Cat. No. B5187416
M. Wt: 314.8 g/mol
InChI Key: IPVWYGSQWBBMOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(1-adamantyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole, also known as ACOX, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential applications as a drug candidate for various diseases. ACOX has been found to exhibit promising biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties.

Mechanism of Action

The exact mechanism of action of 5-(1-adamantyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole is not fully understood. However, studies have suggested that 5-(1-adamantyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole exerts its biological activity by inhibiting various signaling pathways involved in inflammation, cell proliferation, and apoptosis. 5-(1-adamantyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole has been found to inhibit the activation of nuclear factor-κB (NF-κB), a transcription factor that plays a key role in the regulation of inflammation and immune responses. 5-(1-adamantyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole has also been shown to inhibit the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects:
5-(1-adamantyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole has been found to exhibit various biochemical and physiological effects. Studies have shown that 5-(1-adamantyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole can reduce the levels of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α in vitro and in vivo. 5-(1-adamantyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole has also been found to induce apoptosis and inhibit cell proliferation in various cancer cell lines. Furthermore, 5-(1-adamantyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole has been shown to possess anti-viral activity against the hepatitis C virus and the human immunodeficiency virus.

Advantages and Limitations for Lab Experiments

5-(1-adamantyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole has several advantages for lab experiments, including its high solubility in water and its stability under physiological conditions. However, 5-(1-adamantyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole has some limitations, including its low bioavailability and its potential toxicity at high doses.

Future Directions

There are several future directions for research on 5-(1-adamantyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole. One area of interest is the development of 5-(1-adamantyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole analogs with improved bioavailability and potency. Another area of interest is the investigation of the potential applications of 5-(1-adamantyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. Furthermore, the development of 5-(1-adamantyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole-based drug delivery systems could enhance the therapeutic efficacy of 5-(1-adamantyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole and reduce its potential toxicity.

Synthesis Methods

5-(1-adamantyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole can be synthesized using a variety of methods, including the reaction of 2-chlorobenzohydrazide with 1-adamantylcarbonyl chloride in the presence of triethylamine and acetonitrile. The resulting product is then treated with phosphorus pentoxide and acetic anhydride to obtain 5-(1-adamantyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole. Another method involves the reaction of 2-chlorobenzohydrazide with 1-adamantyl isocyanate in the presence of triethylamine and acetonitrile, followed by treatment with phosphorus pentoxide and acetic anhydride.

Scientific Research Applications

5-(1-adamantyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole has been extensively studied for its potential applications in the treatment of various diseases. Studies have shown that 5-(1-adamantyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. 5-(1-adamantyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole has also been found to exhibit anti-tumor activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. Furthermore, 5-(1-adamantyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole has been shown to possess anti-viral activity against the hepatitis C virus and the human immunodeficiency virus.

properties

IUPAC Name

5-(1-adamantyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O/c19-15-4-2-1-3-14(15)16-20-17(22-21-16)18-8-11-5-12(9-18)7-13(6-11)10-18/h1-4,11-13H,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPVWYGSQWBBMOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C4=NC(=NO4)C5=CC=CC=C5Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(1-Adamantyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole

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